GLYPHOSATE-(GLYCINE-2-14C) SODIUM SALT
Description
IUPAC Nomenclature and Molecular Formula
The compound is systematically named as sodium [2-(phosphonomethylamino)-2-14C-acetate] , reflecting its isotopic labeling at the second carbon of the glycine moiety. Its molecular formula is C₅H₁₀N₂NaO₆P , with a molecular weight of 250.12 g/mol . The structure consists of a phosphonomethyl group bonded to the amino nitrogen of glycine, with the sodium ion neutralizing the deprotonated phosphonic and carboxylic acid groups.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₀N₂NaO₆P | |
| Molecular Weight | 250.124231 g/mol | |
| CAS Registry Number | 179084-61-8 |
Radiochemical Purity Specifications (≥95%)
The radiochemical purity of glyphosate-(glycine-2-14C) sodium salt is critical for traceability in metabolic and environmental studies. Batch analyses using high-performance liquid chromatography (HPLC) coupled with liquid scintillation counting (LSC) confirm purity levels exceeding 95% . This ensures minimal interference from non-labeled analogs or degradation products.
| Analytical Method | Purity Threshold | Key Findings |
|---|---|---|
| HPLC-LSC | ≥95% | 95% radiochemical purity |
| Thin-Layer Chromatography | Secondary validation | No detectable impurities |
Isotopic Labeling Position Analysis (C-2 Glycine)
The 14C isotope is exclusively incorporated at the second carbon of the glycine subunit, as verified by nuclear magnetic resonance (NMR) and mass spectrometry (MS). This positional specificity enables precise tracking of the glycine moiety in degradation studies. The labeling strategy avoids interference with the herbicide's active site (phosphonomethyl group), preserving its biochemical activity.
Isotopic Distribution Analysis
Crystalline Structure and Salt Formation Mechanisms
The sodium salt form enhances solubility in aqueous systems compared to the parent glyphosate acid. X-ray diffraction studies of analogous sodium glyphosate complexes reveal a polymeric structure with sodium ions bridged by phosphonate and carboxylate oxygens. Each sodium atom coordinates with:
- Two chelating oxygen atoms from the phosphonate group.
- One oxygen from the carboxylate group.
- Water molecules or ethanol in the lattice.
Coordination Features
- Bond Lengths : Na–O distances range from 2.35–2.50 Å.
- Hydrogen Bonding : O–H···O interactions stabilize the lattice (2.65–2.85 Å).
| Structural Feature | Description |
|---|---|
| Coordination Geometry | Distorted octahedral around Na⁺ |
| Polymerization | 1D chains via Na–O–Na bridges |
| Solvent Incorporation | Ethanol/water in crystal lattice |
Properties
CAS No. |
179084-61-8 |
|---|---|
Molecular Formula |
C5H10N2NaO6P |
Molecular Weight |
250.124231 |
Origin of Product |
United States |
Comparison with Similar Compounds
GLYPHOSATE-(PHOSPHONOMETHYL-14C) (CAS 130538-98-6)
- Molecular Formula: C2(14C)H8NO5P .
- Key Differences: The 14C label is located on the phosphonomethyl group instead of the glycine moiety. This variant is used to study the phosphonate group’s role in herbicidal activity and soil adsorption .
- Applications : Metabolic degradation studies, focusing on the stability of the phosphonate moiety in microbial environments .
GLYPHOSATE-(GLYCINE-2-14C) (Non-Sodium Salt, CAS 130538-97-5)
- Molecular Formula : C4(14C)H13N2O7P .
- Key Differences : Absence of the sodium counterion reduces solubility in aqueous systems, limiting its utility in tracer experiments requiring homogeneous distribution .
Functional Analogues: Sodium Salts in Biochemical Research
SODIUM GLYCEROPHOSPHATE HYDRATE (CAS 154804-51-0)
SODIUM CAPRYLAMIDOACETATE (CAS 18777-30-5)
- Molecular Formula: C10H18NO3·Na .
- Key Differences: A surfactant with an octanoyl-glycine structure, utilized in cosmetics and detergents. Unlike glyphosate derivatives, it lacks herbicidal activity and isotopic labeling .
Data Tables
Table 1: Comparative Analysis of Glyphosate Derivatives
| Compound Name | CAS Number | Molecular Formula | 14C Position | Sodium Salt | Primary Application |
|---|---|---|---|---|---|
| GLYPHOSATE-(GLYCINE-2-14C) SODIUM SALT | 179084-61-8 | C2(14C)H7NNaO5P | Glycine-2 | Yes | Herbicide metabolism studies |
| GLYPHOSATE-(PHOSPHONOMETHYL-14C) | 130538-98-6 | C2(14C)H8NO5P | Phosphonomethyl | No | Soil adsorption studies |
| GLYPHOSATE-(GLYCINE-2-14C) | 130538-97-5 | C4(14C)H13N2O7P | Glycine-2 | No | Limited to non-aqueous assays |
Table 2: Sodium-Containing Biochemical Agents
| Compound Name | CAS Number | Molecular Formula | Functional Group | Application |
|---|---|---|---|---|
| SODIUM GLYCEROPHOSPHATE HYDRATE | 154804-51-0 | C3H7Na2O6P·xH2O | Glycerol-phosphate | Cell culture media |
| SODIUM CAPRYLAMIDOACETATE | 18777-30-5 | C10H18NO3·Na | Octanoyl-glycine | Surfactant in cosmetics |
Preparation Methods
Glycine-Mediated Condensation Approach
The glycine method forms the basis for glyphosate synthesis, utilizing paraformaldehyde, glycine, and dimethyl phosphite in methanol solvent with alcohol amine catalysts. Critical molar ratios include (1.7–2.2):1:(0.9–1.5) for paraformaldehyde, glycine, and dimethyl phosphite, respectively. Triethanolamine (0.75–1.2 equivalents relative to glycine) accelerates the condensation reaction at 25–50°C, followed by HCl-mediated hydrolysis to yield glyphosate acid.
Key Reaction Steps:
-
Depolymerization: Paraformaldehyde dissolves in methanol with triethanolamine, forming reactive methylol intermediates.
-
Hydroxymethylation: Glycine reacts with formaldehyde derivatives to produce N-(phosphonomethyl)glycine precursors.
-
Phosphorylation: Dimethyl phosphite introduces the phosphonate group, forming the glyphosate skeleton.
-
Acid Hydrolysis: Concentrated HCl (2–2.5 equivalents per glycine) cleaves intermediates at 100–135°C over 7–8 hours.
Radiolabeling Strategies for Glycine-2-14C Incorporation
Isotopic Labeling Protocol
Glyphosate-(glycine-2-14C) sodium salt synthesis begins with substituting natural glycine with [2-14C]-glycine during hydroxymethylation. Monsanto-developed protocols detail the following steps:
-
Precursor Preparation:
-
Sodium Salt Formation:
Table 1: Radiolabeling Parameters
Purification and Analytical Validation
Triethanolamine Hydrochloride Recovery
Post-condensation HCl treatment precipitates triethanolamine hydrochloride (95% yield, >99% purity), which is filtered and recycled. This step minimizes catalyst interference during subsequent hydrolysis.
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): Methanol/water/acetic acid (6:3.5:0.5 v/v/v) resolves glyphosate (R<sub>f</sub> = 0.42) from byproducts.
-
Liquid Scintillation Counting (LSC): Quantifies 14C activity with a Packard 3100 TR counter (6-minute counts, 0.5% SD threshold).
Table 2: Analytical Performance Metrics
| Method | Limit of Quantitation | Precision (% RSD) | Accuracy (% Recovery) |
|---|---|---|---|
| TLC | 0.5 μCi/cm² | 2.8 | 97.5 |
| LSC | 0.1 kBq/mL | 1.2 | 99.1 |
Stability and Formulation Considerations
Thermal and Hydrolytic Stability
This compound remains stable for ≥24 months at <−15°C, with ≤0.3% radiochemical degradation annually. Hydrolysis studies (pH 4–9, 25°C) show <2% decomposition over 30 days, confirming suitability for aqueous formulations.
Dose Formulation for In Vivo Studies
A paste formulation (5000 mg/kg equivalent dose) combines freeze-dried glyphosate sodium salt with saline, ensuring uniform skin adhesion in percutaneous absorption assays. Homogeneity testing confirms 1.66–6.26% variability between replicates.
Industrial-Scale Adaptation Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
